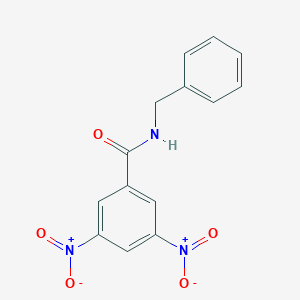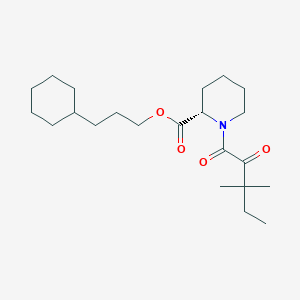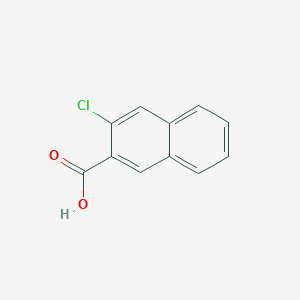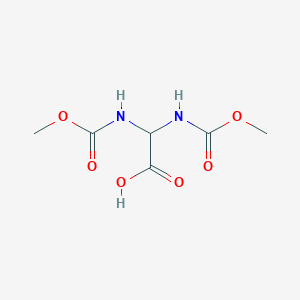![molecular formula C11H34O4Si5 B173840 Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane CAS No. 17066-04-5](/img/structure/B173840.png)
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is a complex organosilicon compound with the molecular formula C11H34O4Si5. This compound belongs to the siloxane family, which are silicon-oxygen compounds known for their unique properties and wide range of applications in various fields such as materials science, medicine, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane typically involves multiple steps, starting with the reaction of dimethylsilanol with trimethylsilyl chloride under controlled conditions[_{{{CITATION{{{_2{acetic acid,[dimethyl(trimethylsilyloxy)silyl]oxy-[[hydroxy(dimethyl .... The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted in the presence of a catalyst such as a Lewis acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon compounds.
Substitution: Substitution reactions can occur at the silicon atoms, replacing methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and organometallic reagents are employed for substitution reactions.
Major Products Formed:
Silanols: Resulting from oxidation reactions.
Simpler Silicon Compounds: Resulting from reduction reactions.
Functionalized Silicon Compounds: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex siloxane polymers and as a reagent in organic synthesis.
Biology: In biological research, it serves as a protective agent for sensitive biomolecules and as a component in the development of biosensors.
Medicine: In the medical field, it is utilized in the formulation of drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Industry: In industry, it is used in the production of sealants, adhesives, and coatings due to its excellent thermal stability and resistance to chemicals.
Wirkmechanismus
The mechanism by which Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of therapeutic agents to target sites. The molecular targets and pathways involved are typically related to the interaction of the siloxane backbone with biological membranes or enzymes.
Vergleich Mit ähnlichen Verbindungen
Dimethylsilanol: A simpler silanol compound.
Trimethylsilyl chloride: A common reagent used in the synthesis of siloxanes.
Polydimethylsiloxane (PDMS): A widely used siloxane polymer.
Uniqueness: Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is unique due to its complex structure and the presence of multiple silyloxy groups, which impart distinct chemical and physical properties compared to simpler siloxanes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in modern chemistry and technology.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
17066-04-5 |
|---|---|
Molekularformel |
C11H34O4Si5 |
Molekulargewicht |
370.81 g/mol |
IUPAC-Name |
dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |
InChI-Schlüssel |
SBXUOBILXDPGKB-UHFFFAOYSA-N |
SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Kanonische SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)




![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)




